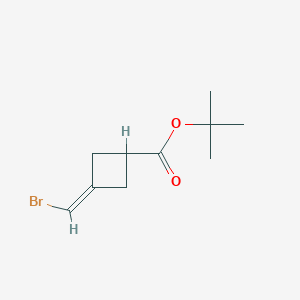

Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate

Description

Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a bromomethylidene substituent (CH₂Br) at the 3-position and a tert-butyl ester group at the 1-position. The bromomethylidene group introduces both steric bulk and electrophilic reactivity, making the compound a versatile intermediate in organic synthesis. Its tert-butyl ester moiety enhances stability, facilitating handling and storage.

Properties

IUPAC Name |

tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO2/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPZSGNCNITUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=CBr)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl cyclobutane-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted cyclobutane carboxylates.

Elimination: Alkenes derived from the cyclobutane ring.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

Chemistry: Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a useful building block in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism.

Comparison with Similar Compounds

Key Observations :

- The bromomethylidene group in the target compound offers intermediate reactivity between chlorosulfonyl (more reactive) and amino-methoxy (less reactive) substituents.

- Tosyloxy and chlorosulfonyl derivatives are more prone to substitution due to superior leaving group ability, while the amino-methoxy variant favors polarity-driven interactions .

Molecular Weight and Physical Properties

Key Observations :

- The target compound’s molecular weight is influenced by bromine’s atomic mass, making it heavier than the chlorosulfonyl analog but lighter than the amino-methoxy derivative (when including trifluoroacetic acid counterion) .

Stability and Handling

- The tert-butyl ester in all compounds enhances stability, but the bromomethylidene group may require protection from light or moisture to prevent decomposition.

- Chlorosulfonyl and tosyloxy derivatives are more hygroscopic and may necessitate inert storage conditions compared to the target compound .

Biological Activity

Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : 245.13 g/mol

- CAS Number : 1064194-10-0

The compound features a cyclobutane ring and a bromomethylidene group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinase and topoisomerase II .

- Cell Cycle Disruption : The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells, suggesting a potential anticancer mechanism.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens, which warrants further investigation .

Anticancer Activity

A study investigating the cytotoxic effects of related cyclobutane derivatives demonstrated significant activity against human cancer cell lines. The results indicated that the bromomethylidene moiety enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Research has highlighted the potential of this compound as an antimicrobial agent. In vitro tests showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis with other cyclobutane derivatives reveals unique aspects of this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Lipophilicity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Tert-butyl cyclobutanecarboxylate | Moderate | Low | High |

| Brominated cyclobutane derivatives | High | High | Variable |

This table illustrates that while this compound exhibits promising biological activities, its efficacy may vary compared to other derivatives.

Q & A

Q. What are the key synthetic routes for Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from cyclobutane derivatives. For example, tert-butyl-protected cyclobutane carboxylates are functionalized via bromination or substitution reactions. Key steps include:

- Bromination : Introducing bromine at the methylidene position using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid side reactions .

- Protection/Deprotection : Use of tert-butyl groups to protect reactive carboxylate moieties during synthesis, followed by acidic or basic deprotection . Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), reaction time, and stoichiometric ratios to maximize yield and purity. Characterization via NMR and MS ensures structural fidelity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological validation includes:

- Chromatography : HPLC or GC-MS to assess purity (>98% is typical for research-grade material) .

- Spectroscopy : H/C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for C(CH)) and bromomethylidene protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the formula CHBrO .

Q. What are the primary applications of this compound in medicinal chemistry?

- Pharmacophore Development : The bromomethylidene group enhances electrophilicity, making it a candidate for covalent inhibitor design (e.g., targeting cysteine residues in enzymes) .

- Building Block : Used to synthesize cyclobutane-containing analogs for probing ring strain effects in drug candidates .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclobutane ring influence reactivity in cross-coupling reactions?

The strained cyclobutane ring increases reactivity in [2+2] cycloadditions or Suzuki-Miyaura couplings. The tert-butyl group provides steric shielding, directing regioselectivity. Computational studies (DFT) predict electron density distribution at the bromomethylidene site, guiding catalyst selection (e.g., Pd(PPh)) .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

Discrepancies arise from varying tert-butyl deprotection protocols. Systematic studies recommend:

- Acidic Conditions : Use TFA (trifluoroacetic acid) in DCM at 0°C to minimize degradation .

- Basic Conditions : Avoid strong bases (e.g., NaOH) due to β-hydride elimination risks. Mild bases like KCO in methanol are preferred . Stability is monitored via TLC and F NMR (if fluorinated analogs are present) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Simulations : Molecular docking (AutoDock Vina) identifies potential binding pockets in proteins, leveraging the bromine atom’s halogen-bonding capability .

- MD Simulations : Molecular dynamics (GROMACS) assess conformational stability of cyclobutane-drug complexes over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry .

- Process Optimization : Continuous-flow reactors improve heat/mass transfer for bromination steps, reducing racemization risks .

Methodological Considerations

Q. How to mitigate decomposition during long-term storage?

- Storage Conditions : Argon atmosphere at –20°C in amber vials to prevent photolytic cleavage of the C–Br bond .

- Stability Assays : Periodic NMR checks for tert-butyl group integrity (δ 1.4 ppm) and bromine loss (via elemental analysis) .

Q. What analytical techniques differentiate this compound from structurally similar derivatives?

- X-ray Crystallography : Resolves cyclobutane ring puckering and substituent orientation .

- IR Spectroscopy : Identifies C=O stretching (~1720 cm) and C–Br vibrations (~560 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.